

## Advanced Chromatographic Profiling and Purity Analysis of 2

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## Compound of Interest

Compound Name: 2-Bromo-5-hydroxyisonicotinic acid  
CAS No.: 1196156-65-6  
Cat. No.: B3220440

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## Executive Summary

In the realm of pharmaceutical intermediate profiling and specialty chemical synthesis, **2-Bromo-5-hydroxyisonicotinic acid** (CAS 1196156-65-6) is a pyridine derivative is not merely a quality control checkbox; it is a fundamental prerequisite for downstream synthetic fidelity. As a Senior Application Scientist, understanding the causal relationship between synthesis and analytical parameters is crucial for maximizing the yield and accurately determining the purity of this compound[2]. This whitepaper details the mechanistic rationale and step-by-step methodologies required to establish a self-validating High-Performance Liquid Chromatography (HPLC) method.

## Molecular Profile &amp; Physicochemical Properties

Understanding the analyte is the first step in method development. **2-Bromo-5-hydroxyisonicotinic acid** features a basic pyridine nitrogen, an acidic hydroxyl group, and a bromine atom. Key physicochemical and analytical parameters are crucial for maximizing the yield and accurately determining the purity of this compound[2].

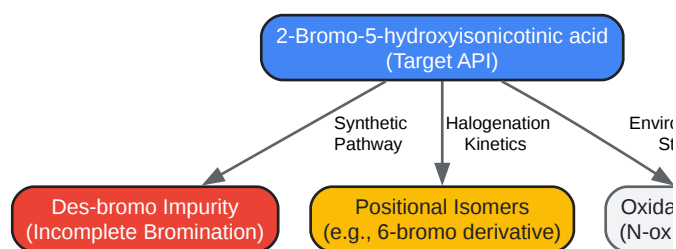
Table 1: Physicochemical Profile

Property	Value
Chemical Name	2-Bromo-5-hydroxyisonicotinic acid
CAS Number	1196156-65-6
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrNO <sub>2</sub>
Molecular Weight	218.00 g/mol
Target Purity	≥ 95.0% (HPLC)

## Mechanistic Insights: Impurity Profiling &amp; Causality

A robust analytical method must be "stability-indicating," meaning it can resolve the Active Pharmaceutical Ingredient (API) from all synthetic byproducts. Understanding the causal relationship between synthesis and analytical parameters is crucial for maximizing the yield and accurately determining the purity of this compound[2].

- Positional Isomers: Electrophilic aromatic substitution during upstream synthesis can yield 6-bromo or di-bromo isomers.
- Des-bromo Impurities: Incomplete halogenation or catalytic debromination leads to the formation of 5-hydroxyisonicotinic acid.
- Oxidative Degradants: The hydroxyl group can undergo oxidation under environmental stress, forming complex N-oxides or quinone-like structures.



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Common impurity generation pathways for **2-Bromo-5-hydroxyisonicotinic acid**.

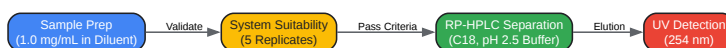
## Analytical Strategy: HPLC Method Development

The selection of chromatographic parameters is dictated by the molecule's physicochemical causality.

- **Stationary Phase Selection:** A reversed-phase C18 column (e.g., 250 × 4.6 mm, 5 μm) is selected to provide robust hydrophobic retention for the a
- **Mobile Phase & pH Causality:** Pyridine carboxylic acids are zwitterionic at neutral pH, leading to poor retention, peak splitting, and broad tailing. By ionization of the carboxylic acid (pKa ~2-3). This neutralizes the molecule, driving it into a more hydrophobic state, which significantly increases ret [4].
- **Detection Wavelength:** UV detection at 254 nm is optimal. The extended π-π\* conjugation of the functionalized pyridine ring exhibits strong absorpti structurally related impurities[3][5].

## Step-by-Step Experimental Protocol

A scientifically sound protocol must operate as a self-validating system. The following workflow ensures reproducibility and accuracy.



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Self-validating HPLC analytical workflow for purity assessment.

### Step 1: Mobile Phase Preparation

- **Mobile Phase A (Buffer):** Dissolve 1.36 g of Potassium dihydrogen phosphate (KH<sub>2</sub>PO<sub>4</sub>) in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 ± 0.1 and degas via sonication for 10 minutes.
- **Mobile Phase B (Organic):** 100% HPLC-grade Acetonitrile. (Causality: Acetonitrile provides lower system backpressure and superior UV transparency)

### Step 2: Chromatographic Conditions Setup

- **Column:** C18, 250 mm × 4.6 mm, 5 μm[3].
- **Flow Rate:** 1.0 mL/min.
- **Column Temperature:** 30°C (Causality: Strict temperature control stabilizes solvent viscosity, ensuring highly reproducible retention times).
- **Injection Volume:** 10 μL.
- **Detection:** PDA/UV at 254 nm[3].
- **Gradient Program:**
  - 0 - 15 min: Linear gradient from 5% B to 60% B.

- 15 - 20 min: Isocratic hold at 60% B (Causality: Ensures elution of highly retained poly-brominated impurities).
- 20 - 21 min: Linear gradient return to 5% B.
- 21 - 25 min: Re-equilibration at 5% B.

### Step 3: Sample Preparation

- Diluent: Prepare a mixture of HPLC Water and Acetonitrile (50:50, v/v).
- Standard Solution: Accurately weigh 10.0 mg of **2-Bromo-5-hydroxyisonicotinic acid** reference standard and transfer to a 10 mL volumetric flask concentration: 1.0 mg/mL).
- Sample Solution: Prepare the test batch sample identically to the standard solution.

### Step 4: System Suitability Testing (SST) & Execution

Before analyzing unknown samples, the system must validate its own performance. Inject the Standard Solution five times consecutively to evaluate : met.

### Data Interpretation & System Suitability

The integrity of the analytical data relies entirely on the System Suitability Test (SST). The following table outlines the mandatory acceptance criteria :

Table 2: System Suitability Acceptance Criteria

Parameter	Acceptance Criteria
Retention Time (RT) Precision	%RSD $\leq$ 1.0%
Peak Area Precision	%RSD $\leq$ 2.0%
Tailing Factor (T)	$\leq$ 1.5
Theoretical Plates (N)	> 5000
Resolution (Rs)	> 2.0

By adhering to this rigorously designed, causality-driven protocol, researchers can confidently quantify the purity of **2-Bromo-5-hydroxyisonicotinic acid**.

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